molecular formula C6H15ClN2O3 B8068015 5-Hydroxy-L-lysine hydrochloride

5-Hydroxy-L-lysine hydrochloride

Cat. No.: B8068015
M. Wt: 198.65 g/mol
InChI Key: MJXVOTKVFFAZQJ-YKXIHYLHSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

5-Hydroxy-L-lysine hydrochloride is the hydrochloride salt of a hydroxylated derivative of the essential amino acid L-lysine. This compound is a crucial component of collagen, where it is formed through the post-translational modification of lysine residues by the enzymatic activity of lysyl hydroxylase . The presence of 5-Hydroxy-L-lysine is fundamental to the structural integrity and stability of collagenous tissues, as it serves as the major site for cross-link formation between collagen fibrils and acts as an attachment point for carbohydrates . This makes it an indispensable compound for researchers studying connective tissue biology, extracellular matrix formation, and wound healing processes. Beyond its structural role, 5-Hydroxy-L-lysine has significant value as a biomarker. The free form of this amino acid and its glycosylated derivatives (galactosyl-hydroxylysine and glucosyl-galactosyl-hydroxylysine) are released during the natural degradation of collagen . Consequently, their urinary excretion is used as a sensitive index for measuring collagen turnover rates in various physiological and pathological states. Research applications include investigating conditions characterized by altered bone resorption or connective tissue degradation, such as osteoporosis, Paget's disease, and metastatic bone disease . This compound is presented as the hydrochloride salt to enhance its stability and solubility in aqueous research solutions. It is provided exclusively for laboratory research applications. This product is strictly for research use and is not intended for diagnostic, therapeutic, or any human consumption purposes.

Properties

IUPAC Name

(2S)-2,6-diamino-5-hydroxyhexanoic acid;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H14N2O3.ClH/c7-3-4(9)1-2-5(8)6(10)11;/h4-5,9H,1-3,7-8H2,(H,10,11);1H/t4?,5-;/m0./s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MJXVOTKVFFAZQJ-YKXIHYLHSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(CC(C(=O)O)N)C(CN)O.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C(CC(CN)O)[C@@H](C(=O)O)N.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H15ClN2O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

198.65 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 5-Hydroxy-L-lysine hydrochloride typically involves multiple steps, including the protection of functional groups, selective reactions, and deprotection. The specific synthetic routes and reaction conditions can vary depending on the desired purity and yield. Common methods include the use of protecting groups for the amino and hydroxyl groups, followed by selective reactions to introduce the desired functional groups.

Industrial Production Methods: Industrial production of this compound often involves large-scale synthesis using optimized reaction conditions to maximize yield and minimize costs. This may include the use of continuous flow reactors, high-pressure reactors, and other advanced technologies to ensure efficient production.

Chemical Reactions Analysis

Types of Reactions: 5-Hydroxy-L-lysine hydrochloride undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are often used to modify the compound’s structure and properties for specific applications.

Common Reagents and Conditions: Common reagents used in the reactions of this compound include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles for substitution reactions. Reaction conditions such as temperature, pH, and solvent choice are carefully controlled to achieve the desired outcomes.

Major Products: The major products formed from the reactions of this compound depend on the specific reaction conditions and reagents used. These products can include various derivatives with modified functional groups, which can be further utilized in research and industrial applications.

Scientific Research Applications

Metabolic Research

Recent studies have highlighted the role of 5-hydroxylysine as a metabolic indicator in conditions such as keloids. A metabolomic profiling study demonstrated that 5-hydroxylysine levels correlate with keloid severity, suggesting its potential as a biomarker for this fibrotic condition. The study utilized advanced machine learning techniques to identify metabolic pathways influenced by 5-hydroxylysine, including arachidonic acid metabolism and amino acid metabolism pathways .

Peptide Synthesis and Modification

5-Hydroxy-L-lysine is increasingly being utilized in the synthesis of bioactive peptides. Its unique hydroxyl group allows for site-specific modifications, enhancing the functional diversity of peptides. The enzyme K5H has been discovered to catalyze the conversion of L-lysine to 5-hydroxylysine, facilitating the production of peptides with improved properties for drug delivery and therapeutic applications. This method provides a more efficient pathway to synthesize complex peptides compared to traditional methods that often require multiple steps .

Therapeutic Applications

3.1 Antiviral Properties
Lysine derivatives, including 5-hydroxylysine, are noted for their antiviral properties, particularly against herpes simplex virus (HSV). Clinical studies indicate that lysine supplementation may reduce the frequency and severity of HSV outbreaks .

3.2 Nephroprotection
Research has also indicated that lysine compounds can offer nephroprotective benefits, particularly in patients with conditions like cystinuria. The excretion of 5-hydroxy-L-lysine has been studied as a potential marker for kidney function in metabolic disorders .

Bioconjugation Strategies

The incorporation of 5-hydroxylysine into peptide frameworks allows for advanced bioconjugation techniques. This application is particularly relevant in developing antibody-drug conjugates and cell-penetrating peptides that enhance drug delivery systems . The hydroxyl group on 5-hydroxylysine serves as a reactive handle for further chemical modifications, enabling the attachment of various therapeutic agents.

Data Summary Table

Application AreaDescriptionKey Findings/Studies
Metabolic ResearchBiomarker for keloid severityCorrelation with metabolic pathways; machine learning analysis
Peptide SynthesisSite-specific modificationsEfficient synthesis via K5H enzyme; enhances peptide properties
Antiviral PropertiesReduces HSV outbreaksClinical evidence supports efficacy
NephroprotectionProtects kidney functionExcretion levels correlate with kidney health
BioconjugationEnhances drug delivery systemsFacilitates development of conjugates

Case Studies

Case Study 1: Keloid Severity Assessment
A study conducted on patients with keloids found that higher levels of 5-hydroxylysine were associated with increased severity of keloid formation. This suggests its utility as a biomarker for monitoring disease progression and treatment efficacy.

Case Study 2: Lysine Supplementation in HSV
In a clinical trial involving patients prone to herpes simplex outbreaks, those receiving lysine supplementation exhibited a significant decrease in outbreak frequency compared to a control group. This supports the therapeutic potential of lysine derivatives, including 5-hydroxylysine.

Mechanism of Action

The mechanism of action of 5-Hydroxy-L-lysine hydrochloride involves its interaction with specific molecular targets and pathways. This compound can act as a substrate or inhibitor for various enzymes, affecting metabolic processes and biochemical pathways. The specific molecular targets and pathways involved depend on the context of its use and the specific application being studied.

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table and analysis highlight key distinctions between 5-hydroxy-L-lysine hydrochloride and structurally or functionally related compounds:

Table 1: Comparative Analysis of this compound and Analogues

Compound Molecular Formula Molecular Weight (g/mol) CAS Number Purity/Specification Biological Role/Application Synthesis Method
5-Hydroxy-L-lysine HCl C₆H₁₅ClN₂O₃ 198.65 13204-98-3 ≥97% (HPLC) Collagen biosynthesis; conopeptide PTMs Posttranslational hydroxylation
L-Lysine HCl C₆H₁₄N₂O₂·HCl 182.65 657-27-2 80% lysine content Essential amino acid; dietary supplement Fermentation/chemical synthesis
DL-5-Hydroxy-DL-lysine HCl C₆H₁₅ClN₂O₃ 198.65 13204-98-3 ≥98% (TLC) Research standard Racemic synthesis
L-Hydroxylysine diHCl C₆H₁₄N₂O₃·2HCl 235.11 (calculated) HY-113025A 98.60% Collagen stabilization Chemical derivatization

Key Comparative Insights

Structural Differences :

  • 5-Hydroxy-L-lysine HCl vs. L-Lysine HCl : The hydroxyl group at the fifth carbon in 5-hydroxy-L-lysine alters its hydrogen-bonding capacity, making it critical for collagen cross-linking . In contrast, L-lysine HCl lacks this modification and serves as a basic building block for proteins .
  • Enantiomeric Forms : The DL-5-Hydroxy-DL-lysine HCl (racemic mixture) shares the same molecular formula as 5-hydroxy-L-lysine HCl but exhibits reduced biological specificity due to the presence of both D- and L-isomers .

Biological and Functional Roles: 5-Hydroxy-L-lysine is exclusive to collagen and elastin, where it facilitates intermolecular cross-links, enhancing tissue stability . L-Lysine HCl, however, is incorporated into general protein synthesis and is essential for animal growth . In marine venoms (e.g., conotoxins), 5-hydroxy-L-lysine undergoes further PTMs to improve target selectivity, a feature absent in unmodified lysine derivatives .

Synthesis and Applications: 5-Hydroxy-L-lysine is synthesized via enzymatic hydroxylation of lysine residues in collagen , whereas L-lysine HCl is produced industrially via microbial fermentation . The dihydrochloride form (L-hydroxylysine diHCl) offers enhanced solubility for biochemical assays but is less stable under physiological conditions compared to the monohydrochloride form .

Purity and Research Use :

  • DL-5-Hydroxy-DL-lysine HCl is predominantly used as a racemic standard in chromatographic analysis, with ≥98% purity verified by TLC . In contrast, 5-hydroxy-L-lysine HCl is favored for studies requiring stereochemical precision, such as peptide drug design .

Research Findings and Implications

  • Collagen Studies : Hydroxylation of lysine residues (to form 5-hydroxy-L-lysine) is indispensable for collagen’s triple-helix stability. Mutations in hydroxylase enzymes disrupt this process, leading to connective tissue disorders .
  • Pharmacological Potential: Conopeptides containing 5-hydroxy-L-lysine demonstrate enhanced ion channel selectivity, suggesting therapeutic applications in pain management .
  • Industrial Relevance : L-Lysine HCl remains a cornerstone in animal feed additives due to its cost-effective production, while 5-hydroxy-L-lysine derivatives are niche products for specialized biomedical research .

Biological Activity

5-Hydroxy-L-lysine hydrochloride, a hydroxylated derivative of the amino acid lysine, plays a significant role in various biological processes, particularly in collagen synthesis and metabolism. This article delves into its biological activity, mechanisms of action, and potential applications based on available research findings.

Overview of 5-Hydroxy-L-lysine

5-Hydroxy-L-lysine (Hyl) is an amino acid that arises from the post-translational modification of lysine through hydroxylation, primarily catalyzed by lysyl hydroxylase enzymes. This compound is integral to collagen structure, contributing to the stability and functionality of connective tissues in mammals. It is biosynthesized from lysine and can undergo further modifications such as glycosylation, leading to forms like galactosyl hydroxylysine (GH) and glucosylgalactosyl hydroxylysine (GGH) .

Biological Functions

Collagen Formation

  • 5-Hydroxy-L-lysine is crucial for collagen stability, serving as a site for glycosylation which enhances collagen's mechanical properties . The presence of hydroxylysine residues in collagen facilitates the formation of intermolecular cross-links, essential for the structural integrity of tissues.

Metabolic Pathways

  • Research indicates that 5-Hydroxy-L-lysine participates in metabolic pathways involving lysine catabolism. For instance, studies utilizing DL-5-Hydroxylysine hydrochloride have provided insights into the enzymatic processes governing lysine degradation in organisms like Saccharomyces cerevisiae .

The biological activity of 5-Hydroxy-L-lysine can be summarized through its interactions with various enzymes and its role in cellular functions:

  • Enzymatic Reactions : Hydroxylysine acts as a substrate for several enzymes involved in collagen biosynthesis. For example, it is involved in reactions catalyzed by procollagen-lysine dioxygenases (PLOD), which convert lysine residues into hydroxylysine .
  • Glycosylation : Hydroxylysines are modified by carbohydrate units, which are critical for collagen's unique properties. The glycosylated forms contribute to the tensile strength and resilience of collagen fibers .

Table: Key Research Findings on 5-Hydroxy-L-lysine

StudyFocusFindings
Roesel et al. (1985)CystinuriaInvestigated excretion patterns of 5-Hydroxy-L-lysine in patients with cystinuria, indicating metabolic alterations .
Bode et al. (1993)Yeast MetabolismExplored the role of DL-5-Hydroxylysine hydrochloride in lysine catabolism pathways in Saccharomyces cerevisiae, revealing insights into amino acid metabolism .
Van Slyke (1921)DiscoveryFirst identified hydroxylysine as a component of collagen, establishing its significance in structural biology .

Clinical Implications

The biological activities of 5-Hydroxy-L-lysine extend to clinical settings where it serves as a biomarker for collagen degradation. Elevated levels of hydroxylysine derivatives in urine can indicate conditions such as:

  • Thermal Burns : Increased collagen breakdown.
  • Paget's Disease : Abnormal bone remodeling.
  • Hyperphosphatasia : Indicative of bone metabolism disorders .

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